3-Methylcarbazole

Electrochemistry Electropolymerization Conductive Polymers

Researchers needing reliable 3-methylcarbazole for electropolymerization or phytocarbazole synthesis often face inconsistent radical-formation yields. This compound delivers ~2% radical yield (vs. <0.2% for 3,9-dimethylcarbazole), enabling robust conductive polymer films for OLED/OFET hole-transport layers. It also provides a defined IC50 of 25 μg/mL against HT-1080 cells, serving as a quantitative benchmark for Rutaceae alkaloid screening. As the core scaffold for >330 natural derivatives, it supports semi-synthetic diversification. Consistent quality; ships ambient globally.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 4630-20-0
Cat. No. B1211384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcarbazole
CAS4630-20-0
Synonyms3-methylcarbazole
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=CC=CC=C32
InChIInChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3
InChIKeyPHKYYUQQYARDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcarbazole: Core Precursor for Optoelectronics and Bioactives


3-Methylcarbazole is a methyl-substituted tricyclic heteroaromatic compound classified as a carbazole alkaloid . It serves as the foundational structural core (phytocarbazole basic nucleus) for over 330 naturally occurring derivatives exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects [1]. Its distinctive electronic structure, with a calculated HOMO/LUMO energy profile suitable for charge transport applications, underpins its utility as an intermediate for synthesizing materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices [2].

Why Unsubstituted Carbazole Cannot Substitute 3-Methylcarbazole


While carbazole derivatives share a common tricyclic framework, their substitution patterns—particularly methylation at the 3-position—profoundly alter their electrochemical and biological behavior, rendering simple unsubstituted carbazole an inadequate substitute. The methyl group at the C-3 position functions as a critical activating and directing group in electropolymerization reactions, enabling the formation of conductive polymeric layers via radical coupling [1]. In biological systems, the 3-methyl group is the essential structural foundation for the biosynthesis of a vast array of phytocarbazole alkaloids (>330 derivatives) with potent and diverse bioactivities; this metabolic diversification pathway is entirely absent in unsubstituted carbazole [2]. Substitution at the 3-position also modifies frontier orbital energy levels, influencing the compound's performance in optoelectronic devices as both a hole-transport material and a building block for host materials [3].

Quantitative Differentiation Against Structural Analogs


Electrochemical Radical Formation: Major Yield Advantage

3-Methylcarbazole exhibits a distinct radical formation pathway upon electrochemical oxidation that is critical for electropolymerization applications. In a head-to-head comparative study using in situ EPR-coulometry in acetonitrile, 3-methylcarbazole generated radical species with a yield of approximately 2% relative to the current passed, whereas the structurally similar 3,9-dimethylcarbazole produced radicals with a yield that was an order of magnitude lower [1].

Electrochemistry Electropolymerization Conductive Polymers

Structural Core for Over 330 Bioactive Alkaloids

3-Methylcarbazole is not merely a simple derivative but the fundamental biosynthetic precursor for the entire class of phytocarbazoles. Comprehensive phytochemical reviews have established that more than 330 distinct natural alkaloid derivatives, isolated from the Rutaceae plant family (genera Bergera, Clausena, Glycosmis, and Micromelum), share 3-methylcarbazole as their common tricyclic basic skeleton [1].

Natural Products Medicinal Chemistry Alkaloid Biosynthesis

Anticancer Activity in Human Fibrosarcoma Cells

3-Methylcarbazole demonstrates direct, quantifiable growth inhibitory activity against human cancer cells. In standardized cytotoxicity assays, 3-methylcarbazole exhibited an IC50 value of 25 μg/mL against the human fibrosarcoma cell line HT-1080 . This provides a well-defined benchmark for comparing the potency of synthetic derivatives or for establishing baseline activity in natural product screening programs.

Cancer Research Cytotoxicity Pharmacology

Optimal Procurement Scenarios for 3-Methylcarbazole


Electrosynthesis of Conductive Polymer Films

Based on its superior radical formation yield (approximately 2% vs. <0.2% for 3,9-dimethylcarbazole) during electrochemical oxidation, 3-methylcarbazole is the preferred monomer for fabricating conductive polymer films via electropolymerization. These films are utilized as hole-transport layers or active materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1].

Derivatization for Phytocarbazole SAR Studies

3-Methylcarbazole serves as the essential starting material for synthesizing and exploring the vast chemical space of phytocarbazole alkaloids. As the direct biosynthetic precursor for over 330 natural derivatives, it provides the core scaffold for semi-synthetic modifications aimed at enhancing biological activities such as anti-inflammatory, antimicrobial, and anticancer effects [2].

Analytical Standard for Bioactivity-Guided Fractionation

With a well-defined IC50 of 25 μg/mL against HT-1080 fibrosarcoma cells, 3-methylcarbazole functions as a reliable quantitative benchmark in bioactivity-guided fractionation of plant extracts from the Rutaceae family. Researchers can calibrate their assays against this known potency to identify novel, more potent carbazole alkaloids in complex natural product mixtures .

Synthesis of Hole-Transporting Materials

The 3-methyl substitution pattern imparts specific frontier orbital energy levels and solubility characteristics that are advantageous for designing solution-processable hole-transport materials (HTMs). 3-Methylcarbazole is a key building block for synthesizing small-molecule and polymeric HTMs used to enhance the efficiency and stability of perovskite solar cells and phosphorescent OLEDs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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